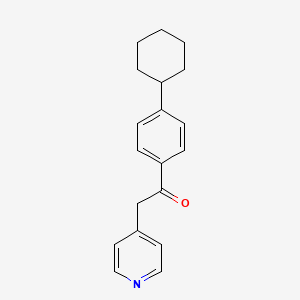
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a cyclohexyl group attached to a phenyl ring, which is further connected to a pyridine ring through an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-cyclohexylbenzene with 4-pyridylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of catalysts and solvents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Cyclohexylphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridine ring attached at a different position.
1-(4-Cyclohexylphenyl)-2-(pyridin-2-yl)ethan-1-one: Another positional isomer with the pyridine ring attached at the 2-position.
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)propan-1-one: Similar structure but with a propanone linkage instead of ethanone.
Uniqueness
1-(4-Cyclohexylphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The combination of a cyclohexyl group, phenyl ring, and pyridine ring provides a distinct set of properties that can be exploited in various applications.
Propriétés
Numéro CAS |
252198-96-2 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(4-cyclohexylphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C19H21NO/c21-19(14-15-10-12-20-13-11-15)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h6-13,16H,1-5,14H2 |
Clé InChI |
IEXOEWSIWACRSN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


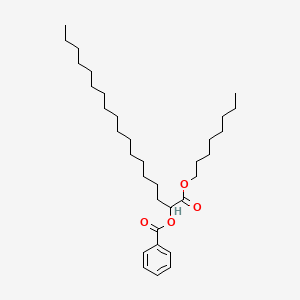

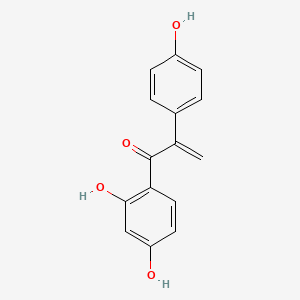
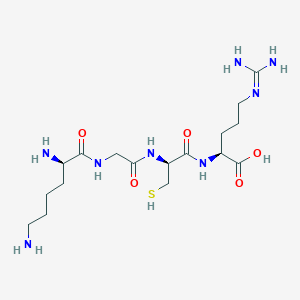
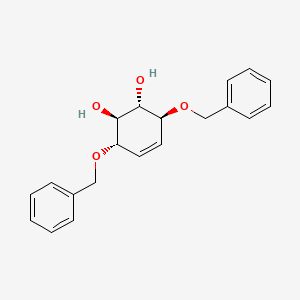
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
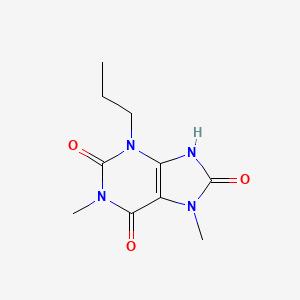
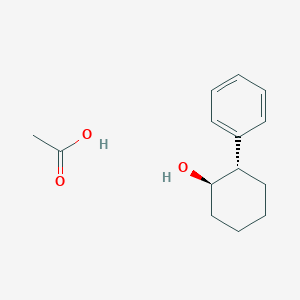
![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

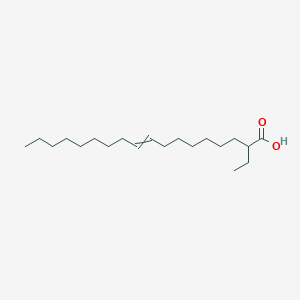
![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
